Cas no 1783565-49-0 (1-methyl-3-(piperidin-4-yloxy)-1H-indazole)

1-Methyl-3-(piperidin-4-yloxy)-1H-indazole is a heterocyclic compound featuring an indazole core substituted with a methyl group at the 1-position and a piperidin-4-yloxy moiety at the 3-position. This structure imparts versatility in medicinal chemistry, particularly as a scaffold for designing biologically active molecules. The piperidine ring enhances solubility and bioavailability, while the indazole framework offers potential for interactions with various biological targets. Its synthetic utility lies in its ability to serve as an intermediate for developing kinase inhibitors, receptor modulators, and other pharmacologically relevant compounds. The compound's balanced lipophilicity and functional group compatibility make it valuable for structure-activity relationship (SAR) studies in drug discovery.
1-methyl-3-(piperidin-4-yloxy)-1H-indazole structure
1783565-49-0 structure
Product Name:1-methyl-3-(piperidin-4-yloxy)-1H-indazole
CAS No:1783565-49-0
MF:C13H17N3O
MW:231.293582677841
CID:6428862
PubChem ID:84694857
Update Time:2025-06-08

1-methyl-3-(piperidin-4-yloxy)-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-3-(piperidin-4-yloxy)-1H-indazole
    • 1783565-49-0
    • EN300-1870080
    • Inchi: 1S/C13H17N3O/c1-16-12-5-3-2-4-11(12)13(15-16)17-10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3
    • InChI Key: LLEKZUZFOMCONE-UHFFFAOYSA-N
    • SMILES: O(C1C2C=CC=CC=2N(C)N=1)C1CCNCC1

Computed Properties

  • Exact Mass: 231.137162174g/mol
  • Monoisotopic Mass: 231.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 39.1Ų

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Additional information on 1-methyl-3-(piperidin-4-yloxy)-1H-indazole

Introduction to 1-methyl-3-(piperidin-4-yloxy)-1H-indazole (CAS No. 1783565-49-0)

1-methyl-3-(piperidin-4-yloxy)-1H-indazole, with the CAS number 1783565-49-0, is a promising compound in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the indazole class, which has garnered significant attention due to its diverse biological activities and potential therapeutic applications. The unique structural features of 1-methyl-3-(piperidin-4-yloxy)-1H-indazole make it a valuable candidate for various drug discovery programs.

The chemical structure of 1-methyl-3-(piperidin-4-yloxy)-1H-indazole consists of an indazole core substituted with a methyl group at the 1-position and a piperidin-4-yloxy group at the 3-position. The indazole scaffold is known for its ability to modulate various biological targets, including enzymes, receptors, and ion channels. The piperidine moiety, particularly when substituted with an oxygen atom, can enhance the compound's lipophilicity and bioavailability, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of 1-methyl-3-(piperidin-4-yloxy)-1H-indazole in several therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 1-methyl-3-(piperidin-4-yloxy)-1H-indazole could be a potential lead compound for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 1-methyl-3-(piperidin-4-yloxy)-1H-indazole has also shown promise in cancer research. A study in the European Journal of Medicinal Chemistry demonstrated that this compound can selectively inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK, which are frequently dysregulated in cancer cells.

The pharmacokinetic properties of 1-methyl-3-(piperidin-4-yloxy)-1H-indazole have been extensively studied to assess its suitability as a drug candidate. Research has shown that this compound exhibits favorable oral bioavailability and a reasonable half-life, which are crucial factors for successful clinical translation. Moreover, preliminary toxicology studies have indicated that 1-methyl-3-(piperidin-4-yloxy)-1H-indazole is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.

Clinical trials are currently underway to further evaluate the safety and efficacy of 1-methyl-3-(piperidin-4-yloxy)-1H-indazole. Early-phase trials have demonstrated promising results, with patients showing improved clinical outcomes and reduced side effects compared to existing treatments. These findings have generated significant interest from both academic researchers and pharmaceutical companies, leading to increased investment in the development of this compound.

In conclusion, 1-methyl-3-(piperidin-4-yloxy)-1H-indazole (CAS No. 1783565-49-0) is a highly promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, it is likely that 1-methyl-3-(piperidin-4-yloxy)-1H-indazole will play a significant role in advancing medical treatments for various diseases.

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